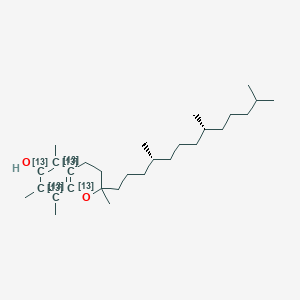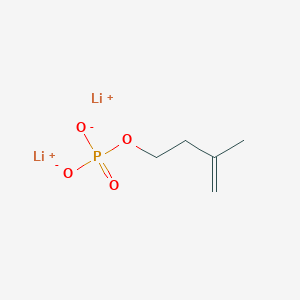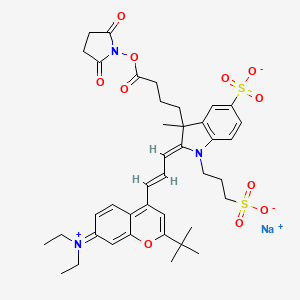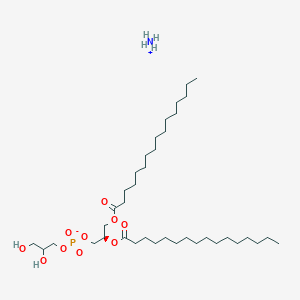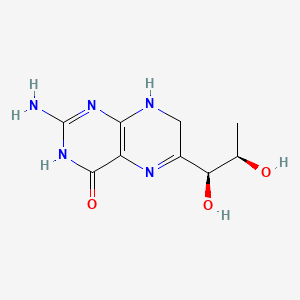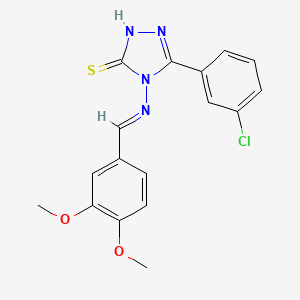
Menaquinone-4-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menaquinone-4-13C6, also known as Vitamin K2 (MK-4)-13C6, is a stable isotope-labeled form of Menaquinone-4. This compound is a type of Vitamin K, which is essential for various biological functions, including blood coagulation and bone metabolism. The “13C6” label indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for research purposes, particularly in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-4-13C6 involves the incorporation of carbon-13 isotopes into the Menaquinone-4 structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled isoprenoid units, which are then coupled with a naphthoquinone ring to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus subtilis, are used to produce Menaquinone-4, which is then purified and labeled with carbon-13 isotopes. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Menaquinone-4-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.
Substitution: Various substitution reactions can occur at the naphthoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Menaquinone epoxides.
Reduction: Menaquinol.
Substitution: Various substituted menaquinone derivatives.
Scientific Research Applications
Menaquinone-4-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving Vitamin K.
Biology: Helps in studying the role of Vitamin K in cellular processes and its interaction with other biomolecules.
Medicine: Used in research related to blood coagulation disorders, bone health, and cardiovascular diseases.
Industry: Employed in the development of dietary supplements and pharmaceuticals
Mechanism of Action
Menaquinone-4-13C6 exerts its effects through its role as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in Vitamin K-dependent proteins, converting them into γ-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-binding properties of these proteins, which are crucial for blood coagulation and bone metabolism .
Comparison with Similar Compounds
Similar Compounds
Menaquinone-7 (Vitamin K2 (MK-7)): Another form of Vitamin K2 with a longer isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in plants, with a different side chain structure.
Menadione (Vitamin K3): A synthetic form of Vitamin K without a side chain.
Uniqueness
Menaquinone-4-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. Unlike other forms of Vitamin K, the carbon-13 labeling allows for precise tracking and quantification in metabolic studies, providing deeper insights into the biochemical pathways and mechanisms involving Vitamin K .
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1 |
InChI Key |
DKHGMERMDICWDU-REGRVCIBSA-N |
Isomeric SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
